
(2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime typically involves the reaction of (2E)-4-(4-Hydroxyphenyl)-2-butanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of catalysts, such as acidic or basic resins, can also enhance the reaction rate and yield.
化学反应分析
Types of Reactions: (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives.
科学研究应用
(2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
相似化合物的比较
- (2E)-4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)
- (2E)-4-(4-Methoxyphenyl)-2-butanone Oxime
- (2E)-4-(4-Hydroxyphenyl)-2-pentanone Oxime
Comparison: (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical and biological properties compared to its parent compound, raspberry ketone. The oxime derivative exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the oxime group can modulate the compound’s interaction with biological targets, potentially leading to novel therapeutic applications.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
4-[(3Z)-3-hydroxyiminobutyl]phenol |
InChI |
InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3/b11-8- |
InChI 键 |
QSZRELCLIQMHDW-FLIBITNWSA-N |
手性 SMILES |
C/C(=N/O)/CCC1=CC=C(C=C1)O |
规范 SMILES |
CC(=NO)CCC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


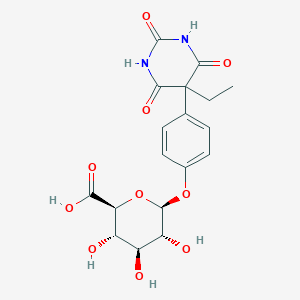
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
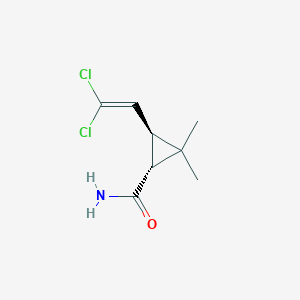
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)
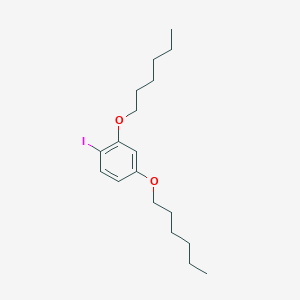
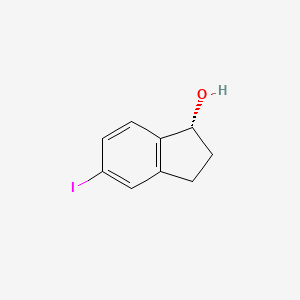
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
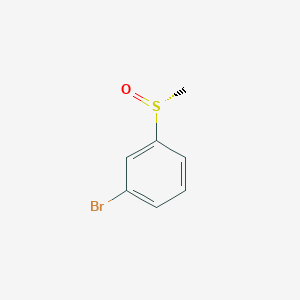
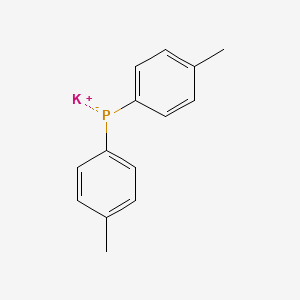
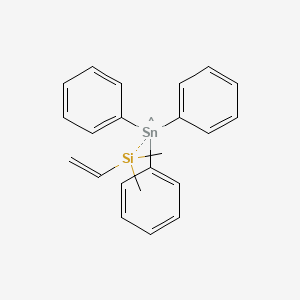
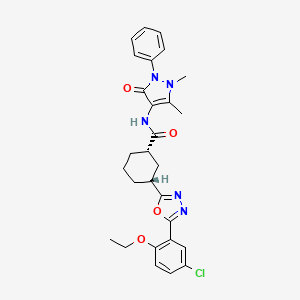
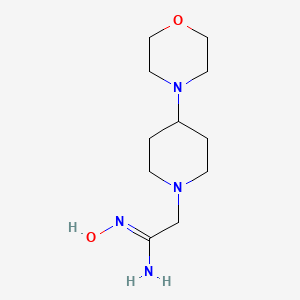
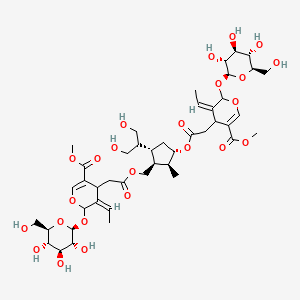
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
